molecular formula C17H19NO2 B5163160 N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide

N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5163160
M. Wt: 269.34 g/mol
InChI Key: WZBBAAPLRWCVCD-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. It is widely used in scientific research to study the function and regulation of dopamine receptors in the central nervous system.

Mechanism of Action

Eticlopride acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. By blocking the binding of dopamine to the receptor, N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide reduces the activity of dopamine neurons and decreases the release of dopamine in the brain. This leads to a reduction in the signaling of dopamine pathways, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a variety of biochemical and physiological effects in animal and human studies. It has been shown to reduce locomotor activity and induce catalepsy in rodents, which is consistent with its role as a dopamine D2 receptor antagonist. In humans, this compound has been used in positron emission tomography (PET) studies to measure dopamine receptor availability and occupancy in the brain. It has also been used to investigate the role of dopamine in reward processing and addiction.

Advantages and Limitations for Lab Experiments

Eticlopride has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D2 receptor, which makes it a useful tool for investigating the function and regulation of dopamine receptors. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its effectiveness in certain experiments. It also has some off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide in scientific research. One area of interest is the role of dopamine receptors in drug addiction and withdrawal. Eticlopride has been shown to reduce the rewarding effects of drugs of abuse, which suggests that it may be a useful tool for developing treatments for addiction. Another area of interest is the role of dopamine receptors in the regulation of mood and emotion. Eticlopride has been shown to have some effects on mood and emotion in animal studies, which suggests that it may be a useful tool for investigating the neurobiology of mood disorders. Finally, there is interest in developing new compounds that are more selective and effective than this compound for use in scientific research. These compounds could provide new insights into the function and regulation of dopamine receptors in the brain.

Synthesis Methods

Eticlopride can be synthesized using various methods, including the reaction of 2-methoxyphenylacetic acid with 3-ethylphenylmagnesium bromide, followed by the reaction with thionyl chloride and N,N-dimethylformamide. Another method involves the reaction of 2-methoxyphenylacetic acid with 3-ethylphenylamine, followed by the reaction with acetic anhydride and pyridine. Both methods result in the formation of N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide as a white crystalline powder.

Scientific Research Applications

Eticlopride is commonly used in scientific research to study the function and regulation of dopamine D2 receptors in the central nervous system. It has been shown to be a selective antagonist of the D2 receptor, which plays a crucial role in the regulation of motor function, reward, and addiction. Eticlopride is used to investigate the role of dopamine receptors in various conditions, including Parkinson's disease, schizophrenia, and drug addiction.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13-7-6-9-15(11-13)18-17(19)12-14-8-4-5-10-16(14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBBAAPLRWCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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